Boc-Ser(Bzl)-Onp
Overview
Description
“Boc-Ser(Bzl)-OH” is a protected form of L-serine used in both solid phase peptide synthesis and solution phase peptide synthesis1. It has a molecular formula of C15H21NO5 and a molecular weight of 295.33 g/mol1. The IUPAC name is (2 S )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid1.
Synthesis Analysis
The synthesis of Boc-Ser(Bzl)-OH is typically carried out using a novel differential protection scheme2. This process results in high yields and is used in the field of peptide synthesis3.
Molecular Structure Analysis
The molecular structure of Boc-Ser(Bzl)-OH can be represented by the SMILES string CC(C)(C)OC(=O)NC@@HC(=O)O
1. This structure includes a benzyl group (Bzl) and a tert-butoxycarbonyl group (Boc), which are used to protect the serine during peptide synthesis1.
Chemical Reactions Analysis
Boc-Ser(Bzl)-OH is used in Boc solid-phase peptide synthesis3. The Boc group is stable towards most nucleophiles and bases, making it suitable for use in peptide synthesis4. The Boc group can be removed under acidic conditions4.
Physical And Chemical Properties Analysis
Boc-Ser(Bzl)-OH is a solid compound with a melting point of 58 - 60 °C5. It has an optical rotation of +20±1° at a concentration of 2% in ethanol: water (4:1)5. It is soluble in DMF5.
Scientific Research Applications
Peptide Synthesis and Conformational Studies : Boc-Ser(Bzl)-Onp and related compounds are often used in the synthesis of peptide fragments. For example, an infrared absorption study of human hemoglobin α-chain fragments in dichloromethane showed that Boc–Ser(Bzl)–Thr(Bzl)–Val–Leu–OPac and similar sequences had predominantly unordered structures, including some intramolecular hydrogen bonds, indicating their utility in studying peptide conformations (Narita, Doi, & Nakai, 1987).
Suppression of Side Reactions in Peptide Treatment : The use of Boc-Asp (OPac)-Ser (Bzl)-OBzl in a study aimed to suppress side reactions during the treatment of aspartyl peptides with hydrogen fluoride, demonstrating its role in enhancing the specificity of peptide synthesis (Suzuki, Nitta, & Sasaki, 1976).
Solid-Phase Peptide Synthesis (SPPS) : In solid-phase peptide synthesis using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, compounds like Boc-Ser(Bzl)-Onp play a significant role. This method is crucial for the synthesis of long and difficult polypeptides and for producing C-terminal thioesters for native chemical ligation applications (Muttenthaler, Albericio, & Dawson, 2015).
Peptide-Cellulose Conjugation : Boc-Ser(Bzl)-Onp is used in the synthesis of peptide-cellulose conjugates. For instance, a study on the synthesis of a protected hexapeptide using Boc-Ser(Bzl) highlighted the potential for conjugation with cellulose, demonstrating its application in biomaterials and biotechnology (Ohkawa et al., 2013).
Synthesis of HIV Proteinase Substrate Analogs : Boc-Ser(Bzl)-Onp was used in the synthesis of peptides related to HIV proteinase substrates, indicating its application in virology and the development of antiviral agents (Bláha, Nemec, Tözsér, & Oroszlan, 1991).
Safety And Hazards
Future Directions
Boc-Ser(Bzl)-OH continues to be a valuable reagent in peptide synthesis. Future research may focus on improving the efficiency of its synthesis, exploring its use in the synthesis of more complex peptides, and investigating its behavior under various reaction conditions.
properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-21(2,3)30-20(25)22-18(14-28-13-15-7-5-4-6-8-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAREYWIWVFFND-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138595 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser(Bzl)-Onp | |
CAS RN |
16948-39-3 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16948-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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